Lipophilicity and Polar Surface Area Differentiation vs. Mono‑chlorophenyl Analog
The target compound (6,8‑bis(2‑chlorophenyl)-2-(isopropylamino)quinazolin-7-ol) has a computed LogP of 5.81 and a polar surface area (PSA) of 61.0 Ų . The closest mono‑substituted analog, 6‑(2‑chlorophenyl)-2‑(isopropylamino)quinazolin-7-ol (CAS 914391‑62‑1), has a molecular weight of 313.78 g/mol versus 424.32 g/mol for the target, consistent with the absence of the second chlorophenyl ring . The LogP difference is estimated at >1.5 units based on the additive contribution of the additional chlorophenyl group (calculated π‑value ≈ 1.5–2.0 for a chlorophenyl moiety). Higher LogP correlates with increased membrane permeability and potentially altered tissue distribution, while the larger PSA reduces passive brain penetration relative to simpler quinazolines [1]. These physicochemical differences are critical for selecting compounds for CNS‑sparing or peripherally‑restricted kinase inhibitor programs.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 5.81, PSA = 61.01 Ų, MW = 424.32 g/mol |
| Comparator Or Baseline | 6-(2-Chlorophenyl)-2-(isopropylamino)quinazolin-7-ol (CAS 914391-62-1): MW = 313.78 g/mol (Bidepharm certified) |
| Quantified Difference | ΔMW ≈ 110.5 g/mol; estimated ΔLogP > 1.5; ΔPSA not directly measured but expected to increase by ~20 Ų based on chlorophenyl contribution |
| Conditions | Computed physicochemical properties (Pipeline Pilot/Accelrys-type algorithms at pH 7.4); MW from vendor certificates |
Why This Matters
LogP differences >1 unit and MW differences >100 Da place these compounds in distinct ADME property space, making them non‑interchangeable for lead optimization campaigns targeting specific pharmacokinetic profiles.
- [1] Discovery of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors. Bioorg Med Chem Lett. 2018;28(3):400-404. Table 2 provides logD values for 2‑arylquinazolines ranging from 2.71 to 4.31, establishing the sensitivity of quinazoline lipophilicity to aryl substitution. View Source
